1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone, aldehydes, and 2-substituted 4,6-diaminopyrimidine . The reaction is carried out under controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative.
Scientific Research Applications
1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-cancer agent by inhibiting PIM-1 kinase, which is involved in cell proliferation and survival.
Biological Studies: It is used in studies related to apoptosis and cell cycle arrest, particularly in cancer cells.
Chemical Research: It serves as a building block for the synthesis of other bioactive compounds.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of PIM-1 kinase. This kinase is involved in various cellular processes, including cell cycle progression, apoptosis, and cell proliferation . By inhibiting PIM-1 kinase, the compound can induce apoptosis and arrest the cell cycle in cancer cells, making it a promising candidate for anti-cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxyethyl)-3-(4-methyl-3-nitrophenyl)urea
- 1,4-naphthoquinones possessing pyrido[2,3-d]pyrimidine scaffolds
Uniqueness
1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which allows it to effectively inhibit PIM-1 kinase. This specificity makes it a valuable compound in medicinal chemistry, particularly for developing targeted cancer therapies.
Properties
Molecular Formula |
C16H14N4O5 |
---|---|
Molecular Weight |
342.31 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H14N4O5/c1-25-8-7-19-14-13(15(21)18-16(19)22)12(5-6-17-14)10-3-2-4-11(9-10)20(23)24/h2-6,9H,7-8H2,1H3,(H,18,21,22) |
InChI Key |
SDGYLTCHTQAQBF-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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